![molecular formula C20H14N4O2S B215269 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine](/img/structure/B215269.png)
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine, also known as DPIT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. DPIT is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure, making it a unique and versatile molecule.
Wirkmechanismus
The exact mechanism of action of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine also inhibits the activation of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress and the modulation of cellular signaling pathways. 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine has also been reported to inhibit the growth and proliferation of bacteria and fungi, suggesting potential applications in the field of microbiology.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine also exhibits potent cytotoxicity against cancer cells, making it a valuable tool for studying the mechanisms of cancer cell death. However, one limitation of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine is its potential toxicity to normal cells, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine, including the development of novel derivatives with improved anticancer activity and reduced toxicity to normal cells. Additionally, further studies are needed to elucidate the exact mechanisms of action of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine and to identify potential targets for its use in other fields such as microbiology and material science. Finally, the potential applications of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine in combination with other anticancer agents should also be explored, as this may enhance its overall efficacy against cancer cells.
Synthesemethoden
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine can be synthesized using a variety of methods, including the reaction of 2-chloro-3-nitropyridine with 4,5-diphenyl-2-thioimidazole in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is subsequently converted to 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine through a series of chemical reactions. Other methods for the synthesis of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine have also been reported in the literature, including the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine has been studied extensively for its potential applications in medicinal chemistry, particularly as an anticancer agent. Several studies have reported the cytotoxicity of 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further development as an anticancer drug.
Eigenschaften
Produktname |
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine |
---|---|
Molekularformel |
C20H14N4O2S |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine |
InChI |
InChI=1S/C20H14N4O2S/c25-24(26)16-12-7-13-21-19(16)27-20-22-17(14-8-3-1-4-9-14)18(23-20)15-10-5-2-6-11-15/h1-13H,(H,22,23) |
InChI-Schlüssel |
YODYTADDKYGEGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SC3=C(C=CC=N3)[N+](=O)[O-])C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SC3=C(C=CC=N3)[N+](=O)[O-])C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.